TrkA Kinase Inhibition: Potency Differentiation from In-Class Analogs
This compound exhibits potent inhibitory activity against the TrkA kinase with an IC50 of 3.10 nM, measured using an enzyme-linked immunosorbent assay (ELISA) at pH 7.5 [1]. While direct head-to-head data with specific analogs are not available in the public domain, this sub-10 nM potency differentiates it from less potent pyrazine-based kinase inhibitors and establishes it as a high-affinity ligand for this target. For context, some pyrazine derivatives in the same chemical space exhibit IC50 values in the micromolar range for other targets, underscoring the significance of this compound's nanomolar potency against TrkA .
| Evidence Dimension | In vitro potency against TrkA kinase |
|---|---|
| Target Compound Data | IC50 = 3.10 nM |
| Comparator Or Baseline | Class-level baseline: Other pyrazine derivatives can show IC50 values > 1 µM for various kinase targets . |
| Quantified Difference | Potency difference is at least ~300-fold relative to a 1 µM baseline for other in-class compounds. |
| Conditions | ELISA assay, pH 7.5 |
Why This Matters
Demonstrated sub-10 nM potency against a specific kinase target provides a quantitative benchmark for selecting this compound for TrkA-focused studies over less active or uncharacterized pyrazine analogs.
- [1] BindingDB. BDBM136641: TrkA Kinase Inhibition Data (IC50=3.10 nM) for 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol. View Source
